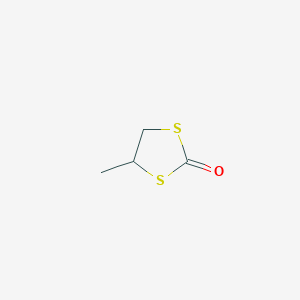

4-Methyl-1,3-dithiolan-2-one

Description

Properties

IUPAC Name |

4-methyl-1,3-dithiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRLRPNJIGHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944155 | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21548-49-2 | |

| Record name | Benzotriazole, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,3-dithiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The organocatalytic coupling of propylene oxide (PO) with COS represents the most direct route to 4-methyl-1,3-dithiolan-2-one. Using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst, the reaction proceeds via a zwitterionic intermediate (Scheme 1). At 60°C, the primary product is 5-methyl-1,3-oxathiolan-2-one (2a), but elevating the temperature to 100–120°C induces oxygen/sulfur scrambling, favoring this compound (3a) with 85–92% selectivity.

Key Parameters:

-

Catalyst Loading: 5 mol% TBD achieves full conversion within 12 hours.

-

Temperature: Optimal dithiolanone formation occurs at 100°C.

-

Solvent: Solvent-free conditions minimize side reactions.

Analytical Data:

Ring-Closing Reactions of Thioether Precursors

Cyclization of 2-(Chloromethyl)-1,3-dithiolane Derivatives

A patent-pending method involves the substitution of diethyl malonate with 2-(chloromethyl)-1,3-dithiolane, followed by ring-closing under alkaline conditions (Equation 1):

\text{Diethyl malonate} + \text{2-(Chloromethyl)-1,3-dithiolane} \xrightarrow{\text{K$$2$$CO$$3$$, acetone}} \text{5-[(1,3-Dithiolan-2-yl)methyl]-4,6-dihydroxypyrimidine} \xrightarrow{\text{HCl}} \text{this compound}

Optimization Insights:

-

Base: Potassium carbonate (1.1 equiv) in acetone achieves 85% yield in the substitution step.

-

Cyclization Catalyst: Formamidine acetate (1 equiv) in ethanol at 60°C drives the reaction to completion.

Industrial Scalability:

-

The process uses inexpensive reagents (e.g., 1,2-ethanedithiol, 2-chloro-1,1-dimethoxyethane) and avoids hazardous metals.

Acid-Mediated Cyclization of Mercapto Carboxylic Acids

Synthesis from 3-Mercapto-2-methylpropanoic Acid

Condensation of 3-mercapto-2-methylpropanoic acid with thionyl chloride (SOCl) forms a bis-thioester intermediate, which cyclizes in situ to yield this compound (Equation 2):

Reaction Conditions:

-

Acid Catalyst: Concentrated HCl (0.5 equiv) accelerates cyclization.

-

Solvent: Dichloromethane enables easy isolation via extraction.

Yield: 68–72% after recrystallization from hexane.

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Catalytic COS Coupling | TBD, solvent-free | 100 | 74–78 | 95 | High |

| Ring-Closing Cyclization | KCO, acetone | 50–60 | 85 | 90 | Moderate |

| Acid-Mediated Cyclization | SOCl, CHCl | 80 | 68–72 | 88 | Low |

Key Observations:

-

The catalytic COS method offers the highest scalability and purity, making it suitable for industrial production.

-

Ring-closing routes provide modularity for derivative synthesis but require multi-step protocols.

Mechanistic Insights and Side Reactions

Oxygen/Sulfur Scrambling in COS Coupling

At temperatures >80°C, the TBD-catalyzed reaction undergoes reversible S/O exchange, leading to thermodynamic control over product distribution. Density functional theory (DFT) calculations suggest that the dithiolanone is favored by 12.3 kJ/mol due to reduced ring strain.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-dithiolan-2-one undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted dithiolanes.

Scientific Research Applications

Chemistry

4-Methyl-1,3-dithiolan-2-one serves as a significant building block in organic synthesis. Its derivatives are utilized in creating more complex sulfur-containing heterocycles, which are essential for various chemical reactions.

- Synthesis of Derivatives : The compound can be transformed into sulfoxides and sulfones through oxidation processes. Additionally, it can yield thiols upon reduction .

Biology

Research indicates that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Properties : Studies have shown that some derivatives possess antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .

- Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases .

Medicine

The medicinal potential of this compound is under investigation:

- Drug Development : Ongoing research focuses on its use in formulating new drugs targeting microbial infections and oxidative stress-related conditions. Its mechanism involves interactions with biological molecules via its sulfur atoms, disrupting enzyme functions and cellular pathways associated with inflammation .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals:

- Chemical Manufacturing : It plays a role in producing various industrial chemicals and is being explored for its utility in developing photoprotective agents for skin care products .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Key Features |

|---|---|---|

| This compound | Dithiolane | Unique methyl group enhances reactivity and biological activity |

| 1,3-Dithiolane | Dithiolane | Lacks the methyl group; less reactive |

| 1,3-Dithiane | Six-membered ring | Contains an additional carbon atom; different properties |

| 1,3-Oxathiolane | Contains oxygen | One sulfur atom replaced by oxygen; alters reactivity |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Photoprotection

Research focused on the application of dithiolane compounds in skin care formulations demonstrated that they enhance the skin's natural antioxidant defenses against UV radiation. This application is particularly relevant for preventing oxidative damage caused by environmental stressors .

Mechanism of Action

The mechanism by which 4-Methyl-1,3-dithiolan-2-one exerts its effects involves interactions with biological molecules through its sulfur atoms. These interactions can disrupt the function of enzymes and other proteins, leading to antimicrobial and antioxidant effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

5-Methyl-1,3-oxathiolan-2-one

- Structure : Contains one oxygen and one sulfur atom in the ring (vs. two sulfurs in 4-methyl-1,3-dithiolan-2-one).

- Synthesis : Co-produced with this compound under high-temperature (≥70°C) copolymerization of COS/PO using organic Lewis pairs .

- Reactivity : Prone to oxygen/sulfur exchange reactions (O/S ER) under metal-catalyzed conditions, unlike this compound, which is stabilized by PEG-based chain-transfer agents .

1,3-Dithiolan-2-one (Parent Compound)

- Structure : Lacks the methyl group at the 4-position.

- Synthesis : Produced via flash vacuum pyrolysis of 1,3-dithiolane-2-thione over MoO₃/pumice catalysts (67% yield) or via CO₂ insertion into 1,2-ethanedithiol (EDT) using Mukaiyama reagents .

- Reactivity : More reactive in nucleophilic additions due to the absence of steric hindrance from the methyl group.

- Applications : Intermediate in organic synthesis; less stable than its methyl-substituted derivative.

4-Methyl-1,3-dithiolan-2-thione

- Structure : Replaces the ketone oxygen with sulfur (C=S vs. C=O).

- Synthesis : Used directly as a flotation reagent for platinum-group metals (PGMs) and Cu-Ni sulfides .

- Reactivity: Forms coordination bonds with noble metals, enhancing mineral recovery efficiency .

- Applications : Superior to this compound in mineral processing due to stronger metal-sulfur interactions.

4-Methylene-1,3-dioxolan-2-one

- Structure : Replaces both sulfurs with oxygens (C₄H₄O₃) .

- Synthesis: Not detailed in evidence but likely via cyclocarbonylation of diols.

- Reactivity : Higher polarity due to oxygen atoms, making it suitable as a solvent or electrolyte component.

- Applications : Contrasts with sulfur-containing analogs in biodegradability and electronic applications.

4-(Trifluoromethyl)-1,3-dioxolan-2-one

- Structure : Contains a trifluoromethyl group (C₄H₃F₃O₃) .

- Reactivity : Enhanced stability and electron-withdrawing properties due to the -CF₃ group.

- Applications : Used in specialty polymers and lithium-ion battery electrolytes, diverging from sulfur-based analogs’ metallurgical uses.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : this compound requires precise temperature control (≥70°C) to avoid O/S ER, unlike its parent compound, which is synthesized via greener methods (e.g., CO₂ utilization) .

- Thermal Stability : The methyl group in this compound enhances thermal stability compared to 1,3-dithiolan-2-one, making it suitable for high-temperature copolymerization .

- Industrial Relevance: Sulfur-containing analogs (e.g., dithiolanones and dithiolanes) dominate in metallurgical applications, while oxygenated derivatives (dioxolanones) are prioritized in electronics and green chemistry .

Biological Activity

4-Methyl-1,3-dithiolan-2-one is a sulfur-containing heterocyclic compound with the molecular formula C₄H₆OS₂. This compound features a five-membered ring structure characterized by two sulfur atoms and one oxygen atom, making it part of the dithiolane family. Its unique structure imparts distinct chemical reactivity and potential biological activity, which has garnered interest in various fields including chemistry, biology, and medicine.

- Molecular Weight : 134.2 g/mol

- CAS Number : 21548-49-2

- IUPAC Name : this compound

- Structural Features : The presence of a methyl group at the 4-position influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with biological molecules through its sulfur atoms. These interactions can disrupt enzyme functions and influence cellular pathways associated with oxidative stress and inflammation. The compound has shown potential as:

- Antioxidant Agent : Capable of scavenging free radicals due to the presence of sulfur.

- Antimicrobial Agent : Some derivatives have demonstrated effectiveness against various microbial strains.

Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative damage.

- Antimicrobial Properties : Derivatives of this compound have been investigated for their ability to inhibit bacterial growth, suggesting potential applications in pharmaceuticals.

- Neuroprotective Effects : Some studies have indicated that compounds related to dithiolanes may offer neuroprotective benefits in models of neurodegenerative diseases.

Study on Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results showed a significant reduction in free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Synthesis Methods

This compound can be synthesized through several methods:

- Carbon Disulfide Reaction : Reacting carbon disulfide with an appropriate alkyl halide in the presence of a base like triethylamine.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors optimize reaction conditions for improved yield.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific methyl substitution and carbonyl group within the five-membered ring structure. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,3-Dithiane | Six-membered ring | Contains three sulfur atoms; used in organic synthesis. |

| 1,3-Dithiolane | Five-membered ring | Similar structure; widely used as a protecting group. |

| 4-Methyl-1,2-dithiolan-3-one | Five-membered ring | Exhibits different reactivity due to oxygen presence. |

Q & A

Q. Key Considerations :

- Purification via distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Safety protocols for handling phosgene derivatives (e.g., fume hoods, gas scrubbers) .

Basic Question: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm C=O stretching (~1750 cm⁻¹) and C-S bonds (~650–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 134.0 for C₃H₆OS₂) .

Advanced Tip : Combine experimental data with DFT calculations to predict vibrational spectra and validate assignments .

Advanced Question: How can computational methods resolve structural ambiguities in this compound derivatives?

Answer:

- X-ray Crystallography : Use SHELX programs for crystal structure refinement. For poorly diffracting crystals, employ TWINABS to handle twinning .

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Study solvent interactions and thermal stability of derivatives .

Case Study : Discrepancies in carbonyl IR peaks were resolved by simulating solvent effects (PCM model) .

Advanced Question: How to optimize reaction conditions for synthesizing derivatives (e.g., O,O-diethylphosphoramide derivatives)?

Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a factorial design.

- Example: Phosphorylation of this compound with diethyl chlorophosphate requires anhydrous conditions (e.g., THF, 0–5°C) and catalytic DMAP .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.

- Green Chemistry : Replace phosgene with urea or dimethyl carbonate for safer carbonyl transfer .

Data Contradiction Resolution : Conflicting yields (40% vs. 70%) in literature were attributed to trace moisture; strict anhydrous protocols improved reproducibility .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³) .

- Waste Disposal : Quench reactive intermediates with 10% NaOH before disposal .

- Emergency Response : Neutralize spills with activated carbon; avoid water (risk of hydrolysis) .

Advanced Question: How to analyze and mitigate side reactions during functionalization?

Answer:

- Byproduct Identification :

- Mitigation Strategies :

- Add antioxidants (e.g., BHT) to prevent S-oxidation.

- Use low-temperature (-78°C) lithiation for regioselective alkylation .

Example : Methyl group steric hindrance reduces nucleophilic attack at the 2-position, favoring 5-substitution .

Basic Question: What are the applications of this compound in organic synthesis?

Answer:

- Heterocycle Synthesis : Acts as a precursor for thiazolidinones and dithiolane-based ligands .

- Coordination Chemistry : Forms complexes with transition metals (e.g., Pd, Cu) for catalysis .

- Protecting Group : The dithiolan ring protects carbonyl groups during multi-step syntheses .

Advanced Question: How to address discrepancies in reported physicochemical properties (e.g., logP)?

Answer:

- Validation Methods :

- Root Cause Analysis : Differences arise from solvent impurities or measurement pH. Standardize buffers (pH 7.4) .

Example : XLogP3 = 1.5 (predicted) vs. experimental 1.2 due to hydrogen bonding with the carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.